molecular formula C16H16N2O2S B5859449 N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide

N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide

Cat. No. B5859449
M. Wt: 300.4 g/mol
InChI Key: YQHNLAMQOBRQMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known by the name 'Phenylthiohydantoin' (PTH) and has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins. This compound has been shown to inhibit the activity of proteases, which are enzymes that break down proteins, as well as the activity of various other enzymes involved in cellular metabolism.
Biochemical and Physiological Effects:
N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes and proteins, which can lead to changes in cellular metabolism and function. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in protecting cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide in lab experiments is its ability to inhibit the activity of various enzymes and proteins. This can be useful in investigating the role of these molecules in cellular metabolism and function. However, one limitation of using this compound is that it may have off-target effects on other molecules, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide. One possible direction is to investigate the potential therapeutic applications of this compound in treating various diseases, such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular metabolism and function. Finally, new synthetic methods for producing this compound may also be developed to improve its availability and purity for use in scientific research.

Synthesis Methods

The synthesis of N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide is typically achieved through a two-step process involving the reaction of 2-phenylacetic acid with thionyl chloride, followed by the addition of 2-amino-4-methylphenol. The resulting compound is then treated with carbon disulfide to yield the final product.

Scientific Research Applications

N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide has been used in a variety of scientific research applications, including studies on enzyme inhibition, protein modification, and peptide synthesis. This compound has also been used as a reagent in the synthesis of various organic compounds and as a tool for investigating the structure and function of biological macromolecules.

properties

IUPAC Name

N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-11-7-8-13(14(19)9-11)17-16(21)18-15(20)10-12-5-3-2-4-6-12/h2-9,19H,10H2,1H3,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHNLAMQOBRQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC(=O)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198307
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide

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